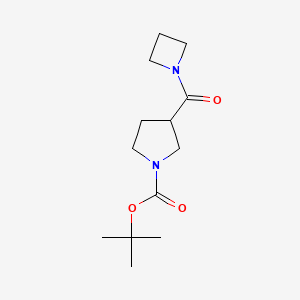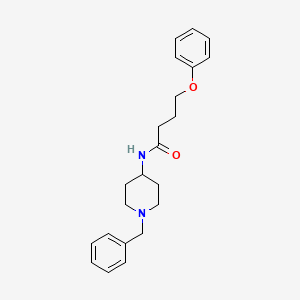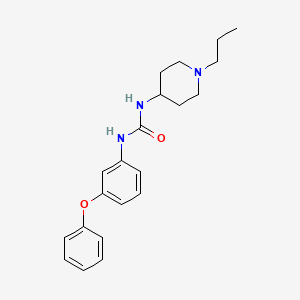![molecular formula C18H19N3O3 B7564871 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MMB, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is not fully understood. However, it is believed that 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide inhibits the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide leads to the disruption of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been shown to have anti-inflammatory and anti-microbial activities. 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide in lab experiments is its specificity for NMT. This allows researchers to study the role of NMT in various cellular processes. However, one of the limitations of using 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide. One area of interest is the development of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the potential therapeutic applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide in various diseases, including cancer and autoimmune diseases. Finally, the development of new methods for the synthesis of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide and its analogs could lead to improved access to these compounds for research purposes.
Conclusion:
In conclusion, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is a promising compound with potential applications in a range of scientific research areas. Its specificity for NMT makes it a valuable tool for the study of various cellular processes. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Synthesemethoden
The synthesis of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide involves a multi-step process. The starting material is 2-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-aminophenyl)-N-methylcarbamoyl chloride to yield the intermediate product. This intermediate is then treated with sodium methoxide to form the final product, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been studied for its potential applications in a range of scientific research areas. One of the most promising applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is in cancer research. 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been shown to be effective against a range of cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-5-3-4-6-15(12)18(24)20-11-16(22)21-14-9-7-13(8-10-14)17(23)19-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOZMVNSMALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)


![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)


![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

